molecular formula C21H24N4O6S3 B2984295 (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 865159-81-5

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2984295
CAS No.: 865159-81-5
M. Wt: 524.63
InChI Key: YGGIHOJLFWHCAW-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a structurally complex benzothiazole derivative characterized by a sulfamoyl group at the 6-position of the benzothiazole ring and a pyrrolidine sulfonyl-substituted benzamide moiety. The (Z)-configuration of the imine bond (C=N) in the thiazol-2(3H)-ylidene scaffold is critical for its stereochemical stability and intermolecular interactions. The pyrrolidine sulfonyl group on the benzamide contributes to electronic effects and may influence binding affinity to biological targets, such as enzymes or receptors requiring sulfonamide interactions .

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O6S3/c1-31-13-12-25-18-9-8-17(33(22,27)28)14-19(18)32-21(25)23-20(26)15-4-6-16(7-5-15)34(29,30)24-10-2-3-11-24/h4-9,14H,2-3,10-13H2,1H3,(H2,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGIHOJLFWHCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. The compound's unique structural features, including a benzo[d]thiazole moiety and a sulfamoyl group, suggest diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure

The compound can be described by its IUPAC name and has a molecular formula of C19H24N4O3S2C_{19}H_{24}N_4O_3S_2. Its structure includes:

  • A benzo[d]thiazole ring that contributes to its pharmacological properties.
  • A sulfamoyl group known for its role in inhibiting bacterial folate synthesis.
  • A pyrrolidinyl sulfonyl component which may enhance the compound's binding affinity to biological targets.

The exact mechanism of action for (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide remains largely unexplored. However, preliminary studies suggest several potential pathways:

  • Antimicrobial Activity : The sulfamoyl component may inhibit bacterial growth by interfering with folate metabolism, a well-known mechanism for sulfonamide antibiotics.
  • Anticancer Properties : Computational docking studies indicate that this compound may interact with enzymes involved in cancer cell proliferation and survival, potentially leading to cytotoxic effects against various cancer cell lines .

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the sulfamoyl moiety suggests that this compound may be effective against certain bacterial strains due to its ability to inhibit folate synthesis.

Anticancer Activity

Research indicates that the compound may exhibit cytotoxic activity against human cancer cell lines. The interaction with specific molecular targets could lead to disruption of key signaling pathways involved in tumor growth and survival.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated the compound's ability to inhibit the growth of various bacterial strains, suggesting its potential as a new antibiotic agent. Further studies are required to determine the spectrum of activity and resistance profiles.
  • Cancer Cell Line Evaluation : In studies involving human cancer cell lines, (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide showed significant cytotoxic effects, with IC50 values indicating potent activity against specific cancer types.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of folate synthesis
AnticancerDisruption of signaling pathways
CytotoxicityInduction of apoptosis in cancer cells

Comparison with Similar Compounds

Table 1: Structural Comparison

Feature Target Compound Analogue (1007540-88-6)
Benzothiazole substituents 3-(2-methoxyethyl), 6-sulfamoyl 3-ethyl, 4-fluoro
Sulfonamide group Pyrrolidin-1-ylsulfonyl Azepan-1-ylsulfonyl
Molecular weight (Da) ~550 (estimated) ~535 (estimated)
Polar groups Sulfamoyl, methoxyethyl Fluoro, ethyl

The 2-methoxyethyl group in the target compound increases hydrophilicity (logP ~1.8 predicted) compared to the analogue’s ethyl group (logP ~2.5), which may enhance solubility in aqueous media .

Spectroscopic and Electronic Comparisons

Nuclear Magnetic Resonance (NMR) analysis, as demonstrated in studies of structurally related compounds (e.g., rapamycin analogues), reveals that substituent-induced changes in chemical environments are most pronounced in regions adjacent to sulfonamide or heterocyclic groups . For example:

  • Region A (positions 39–44) : In the target compound, the sulfamoyl group at position 6 would deshield nearby protons (δ ~7.5–8.0 ppm), whereas the analogue’s 4-fluoro substituent would cause upfield shifts (δ ~6.8–7.2 ppm).
  • Region B (positions 29–36) : The pyrrolidine sulfonyl group’s smaller ring size creates distinct electronic effects compared to azepane, altering chemical shifts in this region by ~0.3–0.5 ppm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.